1-Cinnamyl-4-(4-methylbenzoyl)piperazine

Description

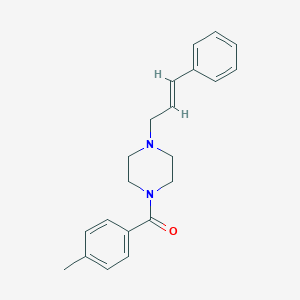

1-Cinnamyl-4-(4-methylbenzoyl)piperazine is a piperazine derivative characterized by a cinnamyl group (a phenylpropenyl moiety) at the N1 position and a 4-methylbenzoyl group at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) disorders, antimicrobial activity, and cancer therapy.

Properties

Molecular Formula |

C21H24N2O |

|---|---|

Molecular Weight |

320.4g/mol |

IUPAC Name |

(4-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H24N2O/c1-18-9-11-20(12-10-18)21(24)23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |

InChI Key |

YTBDMODSTFNPEC-VMPITWQZSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-cinnamyl-4-(4-methylbenzoyl)piperazine can be contextualized against analogous piperazine derivatives, as outlined below:

Key Structural and Functional Differences

- Cinnamyl vs. Cinnamoyl Groups: The cinnamyl group in this compound differs from cinnamoyl (propenoylphenyl) derivatives (e.g., ).

- Benzoyl Substitutions : The 4-methylbenzoyl group in the target compound contrasts with cytotoxic 4-chlorobenzhydryl () or antimalarial oxazolinyl groups (). Methyl substituents typically enhance lipophilicity without significant steric hindrance, whereas halogens (e.g., Cl) may improve metabolic stability .

- Piperazine Spacer Effects : Unlike compounds with ethylene/methylene spacers (e.g., ), the direct attachment of substituents in this compound likely reduces solubility (predicted pKa < 3.8) and bioavailability .

Pharmacokinetic and Physicochemical Properties

- Solubility: Compounds with spacers (e.g., ethylene between piperazine and quinolone) exhibit higher aqueous solubility (80+ μM) compared to directly attached groups (e.g., 20 μM in 4(lH)-quinolone derivatives) . The target compound’s lack of a spacer may limit solubility.

- Metabolic Stability: Piperazine rings are prone to N-dealkylation or oxidation (e.g., ).

Receptor Selectivity and SAR Insights

- 5-HT1A Receptor Affinity: Piperazine derivatives with three-carbon linkers and acetyl substituents () achieved subnanomolar 5-HT1A binding. The target compound’s cinnamyl group may sterically hinder receptor interactions compared to these optimized analogs.

- Dopamine Transporter (DAT) Binding : Rigidified piperazines (e.g., bicyclic derivatives in ) retained DAT affinity, highlighting the trade-off between flexibility and target engagement.

Preparation Methods

Synthesis of 1-(4-Methylbenzoyl)piperazine

The initial step involves mono-acylation of piperazine using 4-methylbenzoyl chloride. Piperazine’s symmetry necessitates careful stoichiometric control to prevent bis-acylation.

Procedure :

-

Reactants : Piperazine (1 equiv), 4-methylbenzoyl chloride (1.05 equiv), triethylamine (1.1 equiv).

-

Solvent : Dichloromethane (DCM) at 0–5°C under nitrogen.

-

Reaction Time : 4–6 hours.

-

Workup : Neutralize with aqueous HCl, extract with DCM, and evaporate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 112–114°C |

Alkylation with Cinnamyl Chloride

The mono-acylated piperazine is then alkylated with cinnamyl chloride, synthesized via hydrochlorination of cinnamaldehyde or styrene derivatives.

Procedure :

-

Reactants : 1-(4-Methylbenzoyl)piperazine (1 equiv), cinnamyl chloride (1.1 equiv), K₂CO₃ (2 equiv).

-

Solvent : Ethanol at 70–80°C for 3 hours.

-

Workup : Filter, concentrate, and purify via vacuum distillation (≤−0.08 MPa, 60–70°C).

Optimization Insights :

Sequential Alkylation-Acylation Approach

Synthesis of 1-Cinnamylpiperazine

Cinnamyl chloride is first reacted with piperazine under controlled conditions to favor mono-alkylation.

Procedure :

-

Reactants : Piperazine (1 equiv), cinnamyl chloride (1.05 equiv).

-

Solvent : Ethanol at 70°C for 1 hour.

-

Workup : Vacuum distillation removes excess solvent; recrystallization yields white crystals.

Key Reaction Equation :

Acylation with 4-Methylbenzoyl Chloride

The alkylated piperazine is acylated using 4-methylbenzoyl chloride under mild conditions.

Procedure :

-

Reactants : 1-Cinnamylpiperazine (1 equiv), 4-methylbenzoyl chloride (1.1 equiv), triethylamine (1.2 equiv).

-

Solvent : DCM at 25°C for 4 hours.

-

Workup : Wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Yield : 68–72% after column chromatography (hexane/EtOAc 4:1).

Purity Metrics :

-

HPLC : 97.5–98.5%.

-

¹H NMR : δ 7.25–7.45 (m, 9H, aromatic), 6.45 (d, J=16 Hz, 1H, CH=CH), 3.85 (br s, 4H, piperazine).

Wittig Olefination Route

Formation of Cinnamyl Group via Wittig Reaction

This method constructs the cinnamyl moiety in situ using a Wittig reagent, offering stereochemical control.

Procedure :

-

Reactants : 4-(4-Methylbenzoyl)piperazine-1-carbaldehyde (1 equiv), benzyltriphenylphosphonium chloride (1.1 equiv), t-BuOK (2 equiv).

-

Solvent : THF at −10°C for 2 hours.

-

Workup : Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Advantages :

-

Avoids handling hazardous cinnamyl chloride.

-

Enables access to stereoisomers for pharmacological studies.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Stepwise Acylation | 70–75 | 98–99 | High | Moderate |

| Sequential Alkylation | 68–72 | 97–98.5 | Moderate | Low |

| Wittig Olefination | 60–65 | 95–97 | Low | High |

Critical Considerations :

-

Regioselectivity : Stepwise methods require exact stoichiometry to prevent bis-substitution.

-

Purification : Vacuum distillation and solvent extraction are critical for industrial-scale production.

-

Stereochemistry : The Wittig route allows Z/E isomer separation, relevant for bioactivity studies.

Industrial-Scale Optimization

Catalyst and Solvent Selection

Q & A

Q. What are the optimal synthetic routes for 1-Cinnamyl-4-(4-methylbenzoyl)piperazine, and how can intermediates be characterized?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive alkylation. For example:

- Step 1: React cinnamyl chloride with a piperazine precursor in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.

- Step 2: Introduce the 4-methylbenzoyl group via Friedel-Crafts acylation, using AlCl₃ as a catalyst .

- Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton integration at δ 7.48 ppm for benzoyl groups) and Mass Spectrometry (MS) to verify molecular weight .

Q. How can researchers confirm the purity of this compound post-synthesis?

Methodological Answer:

- HPLC-PDA : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).

- Melting Point Analysis : Compare observed values with literature (e.g., similar piperazine derivatives melt at 278–279°C) .

- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting pharmacological data for structurally similar piperazine derivatives be resolved?

Methodological Answer: Contradictions in activity (e.g., serotonin receptor affinity vs. no observed effect) may arise from:

- Structural Isomerism : Use 2D NMR (COSY, NOESY) to confirm regiochemistry of substituents .

- Assay Variability : Standardize cell-based assays (e.g., HEK293 cells expressing target receptors) and validate with positive controls (e.g., ketanserin for 5-HT₂A) .

- Metabolic Stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to rule out species-specific degradation .

Example Data Contradiction:

| Compound | Observed Activity (IC₅₀) | Assay System | Reference |

|---|---|---|---|

| Analog A (piperazine) | 10 nM (5-HT₂A) | Radioligand binding | |

| Analog B (piperazine) | No activity | Functional cAMP assay |

Q. What strategies improve the solubility of hydrophobic piperazine derivatives in aqueous assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Salt Formation : React with HCl to form water-soluble hydrochloride salts .

- Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity .

Solubility Optimization Table:

| Strategy | Solubility Improvement | Drawbacks | Reference |

|---|---|---|---|

| DMSO (1%) | 5–10 mM | Cytotoxicity at >1% | |

| Hydrochloride Salt | >20 mM | pH-dependent stability |

Q. How can reaction yields be optimized for multi-step piperazine syntheses?

Methodological Answer:

- Temperature Control : Maintain <0°C during exothermic steps (e.g., acylation) to prevent side reactions .

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ for greener synthesis) .

- Workup Refinement : Use flash chromatography (hexane/ethyl acetate gradient) for higher purity intermediates .

Yield Comparison Table:

| Step | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation | AlCl₃ | 65 | 90 | |

| Reductive Alkylation | Pd/C (H₂) | 78 | 95 |

Data Analysis & Validation

Q. What computational tools predict the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Docking Studies : AutoDock Vina to model interactions with targets (e.g., dopamine D2 receptor) .

Predicted Pharmacokinetics:

| Parameter | Prediction | Tool | Reference |

|---|---|---|---|

| Bioavailability | 45% (moderate) | SwissADME | |

| CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) | pkCSM |

Q. How do steric and electronic effects influence the reactivity of the cinnamyl group?

Methodological Answer:

- Steric Effects : Bulky substituents reduce nucleophilic attack on the cinnamyl double bond. Confirm via X-ray crystallography .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) decrease electron density, slowing alkylation. Monitor via Hammett σ constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.